

Check Availability & Pricing

# discovery and history of thalidomide-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-O-PEG5-Acid

Cat. No.: B15500154

Get Quote

# **Introduction: A Paradigm Shift in Drug Discovery**

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic intervention, moving beyond simple protein inhibition to induced protein degradation. This technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]

The trajectory of PROTAC development was profoundly influenced by a serendipitous discovery related to one of medicine's most infamous drugs: thalidomide. Originally a sedative that caused severe birth defects in the late 1950s and early 1960s, thalidomide was later repurposed for treating leprosy and multiple myeloma.[2][3][4][5] The elucidation of its mechanism of action—acting as a "molecular glue" to recruit proteins to the Cereblon (CRBN) E3 ligase for degradation—unlocked a powerful new tool for the PROTAC field.[6][7][8][9] This guide provides a detailed chronicle of the discovery and evolution of thalidomide-based PROTACs, from their conceptual origins to their current status as promising clinical candidates.

#### The Genesis of PROTACS

The foundational concept of PROTACs was first reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies.[1][10] Their pioneering work demonstrated that a bifunctional molecule could artificially bring a target protein and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target.[11] The initial PROTACs



were peptide-based, which, while validating the concept, suffered from poor cell permeability and low stability, limiting their therapeutic potential.[4]

# The Thalidomide Enigma and the Discovery of Cereblon (CRBN)

For decades, the precise molecular target of thalidomide remained a mystery. The breakthrough came in 2010 when the laboratory of Hiroshi Handa identified Cereblon (CRBN) as the primary direct target of thalidomide.[2][3][12] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][6]

It was discovered that thalidomide and its more potent derivatives, lenalidomide and pomalidomide—collectively known as immunomodulatory imide drugs (IMiDs)—function as molecular glues.[4][13] They bind to CRBN and alter its substrate specificity, inducing the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs.[14][15] This discovery was pivotal; it not only explained the therapeutic effects of thalidomide but also presented CRBN as a druggable E3 ligase that could be hijacked for targeted protein degradation.

# The Convergence: Thalidomide Ligands as E3 Ligase Recruiters for PROTACs

The identification of CRBN as the target of IMiDs provided a crucial component for advancing PROTAC technology. Researchers realized that thalidomide and its analogs could serve as potent, cell-permeable, small-molecule ligands to recruit the CRL4^CRBN^ E3 ligase.

A landmark moment occurred in 2015 when James Bradner's group developed dBET1, the first thalidomide-based PROTAC.[2] This molecule consisted of JQ1, a known inhibitor of the BET bromodomain protein BRD4, linked to thalidomide. dBET1 successfully induced the CRBN-dependent degradation of BRD4 at nanomolar concentrations, demonstrating the viability and potency of this new class of PROTACs. The use of thalidomide-based ligands offered significant advantages, including smaller size and superior drug-like properties compared to the peptide-based recruiters used in early PROTACs.[14]



### **Mechanism of Action**

Thalidomide-based PROTACs operate through a catalytic mechanism that co-opts the cell's natural protein disposal machinery.

- Ternary Complex Formation: The PROTAC molecule first binds to both the Protein of Interest (POI) and the CRBN subunit of the CRL4 E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[1]
- Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.
- Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]
- Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and CRBN, enabling a single PROTAC molecule to induce the degradation of multiple target protein copies.[1]





Click to download full resolution via product page

Caption: Mechanism of action for a thalidomide-based PROTAC.



## **Quantitative Data Summary**

The efficacy of PROTACs is quantified by several key parameters, including binding affinities for the target and E3 ligase, and the efficiency of target degradation. The table below summarizes representative data for early and significant thalidomide-based PROTACs.

| PROTA<br>C | Target | E3<br>Ligase<br>Ligand | Target<br>Binding<br>(Kd/IC50 | CRBN<br>Binding<br>(Kd/IC50 | Degrada<br>tion<br>(DC₅o) | Max<br>Degrada<br>tion<br>(D <sub>max</sub> ) | Cell<br>Line |
|------------|--------|------------------------|-------------------------------|-----------------------------|---------------------------|-----------------------------------------------|--------------|
| dBET1      | BRD4   | Thalidom ide           | ~100 nM<br>(JQ1)              | ~1.8 µM                     | ~4.3 nM                   | >98%                                          | MV4;11       |
| ARV-110    | AR     | Lenalido<br>mide       | ~5 nM                         | ~3 µM                       | ~1 nM                     | >95%                                          | VCaP         |
| ARV-471    | ER     | Pomalido<br>mide       | ~5 nM                         | ~200 nM                     | <1 nM                     | >90%                                          | MCF7         |

- Kd/IC<sub>50</sub>: Dissociation constant/half maximal inhibitory concentration, measures binding affinity.
- DC<sub>50</sub>: Concentration of PROTAC required to degrade 50% of the target protein.
- D<sub>max</sub>: Maximum percentage of protein degradation achieved. Data are approximate values compiled from various publications for illustrative purposes.

# **Key Experimental Protocols**

Validating the mechanism and efficacy of a novel PROTAC involves a series of standard and specialized assays.





Click to download full resolution via product page

Caption: General experimental workflow for PROTAC characterization.



# **Target Protein Degradation Assay (Western Blot)**

This is the primary method to confirm and quantify the degradation of the target protein.

- Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target) and allow them to adhere. Treat cells with a dose-response of the PROTAC molecule (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

### **Ternary Complex Formation Assay (NanoBRET)**

This assay measures the formation of the POI-PROTAC-E3 ligase complex in living cells.

- Cell Line Engineering: Engineer a cell line to express either the POI or CRBN fused to a NanoLuciferase (NLuc) enzyme. The other binding partner is fused to a HaloTag protein.
- Cell Plating and Labeling: Plate the engineered cells and label them with the HaloTag ligand, which is conjugated to a fluorescent reporter (e.g., NanoBRET 618).
- PROTAC Treatment: Add the PROTAC compound at various concentrations.



- Luminescence Measurement: Add the furimazine substrate for the NLuc enzyme. If the PROTAC induces proximity between the NLuc-fusion protein and the HaloTag-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) will occur.
- Data Analysis: Measure the light emission at two wavelengths (one for the donor NLuc, one for the acceptor fluorophore). The BRET ratio is calculated and plotted against PROTAC concentration to determine the cooperativity and stability of the ternary complex.

### **In-Cell Ubiquitination Assay**

This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.

- Cell Treatment: Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.
- Immunoprecipitation (IP): Lyse the cells under denaturing conditions to disrupt proteinprotein interactions. Incubate the lysate with an antibody against the POI that is coupled to magnetic or agarose beads to pull down the target protein.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Western Blot: Elute the immunoprecipitated POI from the beads. Analyze the eluate by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K48). An increase in the high-molecular-weight smear (ubiquitinated POI) in the PROTAC-treated sample confirms target ubiquitination.

## **Logical Relationships and Design**

The design of a thalidomide-based PROTAC is a modular process, with each component playing a critical role in the final molecule's efficacy.





Click to download full resolution via product page

Caption: Core components of a thalidomide-based PROTAC.

#### **Conclusion and Future Outlook**

The discovery of CRBN as the target of thalidomide and its subsequent exploitation in PROTAC design represents a triumph of chemical biology and a paradigm shift in drug discovery. This convergence has transformed a drug once synonymous with tragedy into a cornerstone of a revolutionary therapeutic modality. Thalidomide-based PROTACs have demonstrated immense potential, with several candidates, such as ARV-110 and ARV-471, advancing through clinical trials for cancer treatment.[14][16]

The journey, however, is far from over. Ongoing research focuses on discovering ligands for other E3 ligases to expand targeting options, understanding and overcoming mechanisms of



resistance, and improving the pharmacokinetic properties of PROTAC molecules. The history of thalidomide-based PROTACs serves as a powerful testament to how a deep understanding of molecular mechanisms can turn a historic liability into a modern therapeutic asset, opening up the possibility of targeting proteins once considered "undruggable."

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Molecular mechanisms of thalidomide and its derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin—proteasome pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellqs.com [cellqs.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing)
   DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gabbay Award winners Craig Crews and Raymond Deshaies discuss PROTACs The Brandeis Hoot [brandeishoot.com]
- 11. amgen.com [amgen.com]
- 12. [Development of novel cereblon modulators and their target molecules] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Thalidomide Analogs and Other CRBN Ligands in PROTACs [bocsci.com]







- 15. Thalidomide reveals path for targeting undruggable transcription factors for cancer treatment Medicine.net [meeting.medicine.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of thalidomide-based PROTACs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15500154#discovery-and-history-of-thalidomide-based-protacs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com